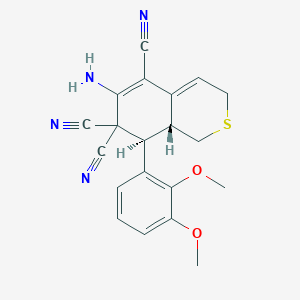![molecular formula C16H16N4O2 B11056437 2,4-diamino-8-hydroxy-5-(propan-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11056437.png)
2,4-diamino-8-hydroxy-5-(propan-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a heterocyclic compound with a complex structure that includes both chromeno and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves the one-pot synthesis methodology. This approach is atom-economical and eco-friendly, as it allows for various chemical transformations in a single pot without purifying intermediate compounds. For instance, the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture can yield this compound in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and one-pot synthesis are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives of the original compound.
Scientific Research Applications
2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its biological activity makes it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIAMINO-5-(PHENYLTHIO)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
- 2,4-DIAMINO-7-NITRO-5-(PHENYLTHIO)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
Uniqueness
Compared to similar compounds, 2,4-DIAMINO-8-HYDROXY-5-ISOPROPYL-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-propan-2-yl-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N4O2/c1-7(2)12-9-4-3-8(21)5-11(9)22-16-13(12)14(18)10(6-17)15(19)20-16/h3-5,7,12,21H,1-2H3,(H4,18,19,20) |
InChI Key |
UKGSKSSHFORURL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(C=C(C=C2)O)OC3=C1C(=C(C(=N3)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxyphenyl)-3-(3-nitrophenyl)-1H-imidazo[1,5-C][1,3]thiazole-5,7(6H,7AH)-dione](/img/structure/B11056356.png)
![3-(3,4-difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056359.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056364.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-(dimethylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11056371.png)

![ethyl {4-[3-amino-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11056383.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl][5-(2-chloro-4-nitrophenyl)furan-2-yl]methanone](/img/structure/B11056385.png)
![Piperidine, 4-methyl-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-](/img/structure/B11056394.png)
![2-{[2-(2-Pyridyl)-1,3-thiazol-4-YL]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11056398.png)
![6-amino-8-(4-fluorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11056410.png)

![5,11-Bis(methylsulfonyl)-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B11056438.png)
![3-(4-Bromo-2-fluorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056451.png)
![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11056455.png)
